2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide

Lipophilicity Physicochemical property Medicinal chemistry

This N-phenylacetamide derivative is engineered for medicinal chemistry programs progressing from fragment to lead. The N-(2-methoxyethyl) group increases hydrogen bond acceptor capacity and TPSA, improving solubility over N-methyl analogs for reliable dose-response curves. Its optimal lipophilicity profile supports CNS target screening, making it a strategic advanced intermediate for SAR studies around the terminal amide.

Molecular Formula C19H21FN2O3
Molecular Weight 344.4 g/mol
CAS No. 1060316-31-5
Cat. No. B6539701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide
CAS1060316-31-5
Molecular FormulaC19H21FN2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C19H21FN2O3/c1-25-11-10-21-18(23)12-15-4-8-17(9-5-15)22-19(24)13-14-2-6-16(20)7-3-14/h2-9H,10-13H2,1H3,(H,21,23)(H,22,24)
InChIKeyHNYLBSWFUQLWLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide (CAS 1060316-31-5): Baseline Identity for Scientific Procurement


2-{4-[2-(4-Fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide (CAS 1060316-31-5) is a synthetic small molecule belonging to the N-phenylacetamide class [1]. It features a 4-fluorophenylacetyl group linked via an amide to a central para-substituted phenyl ring, which is further elaborated with an N-(2-methoxyethyl)acetamide side chain. With a molecular weight of 344.4 g/mol and a computed XLogP3 of 1.9, this compound occupies a moderately lipophilic, fragment-like chemical space [1]. While its specific biological targets remain uncharacterized in primary literature, its scaffold is recognized within the broader patent landscape of P2X4 receptor antagonists and other therapeutic areas, making it a relevant candidate for medicinal chemistry screening and lead optimization campaigns [2].

Why 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide Cannot Be Assumed Equivalent to Its N-Alkyl Acetamide Analogs


Within a medicinal chemistry program, subtle modifications to the terminal acetamide moiety can drastically alter a molecule's physicochemical profile and, consequently, its developability. This specific compound incorporates an N-(2-methoxyethyl) group, distinguishing it from simpler N-methyl (CAS 1060285-54-2) or N-cyclopropyl analogs found in chemical libraries [1]. The methoxyethyl ether introduces additional hydrogen bond acceptor capacity and modulates both aqueous solubility and logP compared to a methyl group. In the absence of published head-to-head biological data, these computed or experimentally determined physicochemical properties become the primary drivers for rational compound selection, directly influencing suitability for biochemical assays, cellular permeability, and formulation compatibility [1]. Therefore, treating these in-class compounds as interchangeable risks introducing uncontrolled variables into SAR studies.

Quantitative Differentiation Evidence for 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide Versus Closest Analogs


Computed Lipophilicity (XLogP3): Methoxyethyl Derivative vs. N-Methyl Analog

The target compound's computed XLogP3 is 1.9, compared to a predicted XLogP3 of 1.5 for its closest N-methyl analog (CAS 1060285-54-2) [1]. This quantifiable increase in lipophilicity is attributed to the additional methylene units in the methoxyethyl side chain. No direct head-to-head experimentally determined logP values have been published for both compounds under identical conditions.

Lipophilicity Physicochemical property Medicinal chemistry

Molecular Weight and Hydrogen Bonding Differences Between Prototype Analogs

The molecular weight of the target compound is 344.4 g/mol, which is 44.1 Da greater than the N-methyl analog (MW 300.3 g/mol) due to the oxygen and extra carbon atoms [1]. Concurrently, the target compound possesses four hydrogen bond acceptors compared to three in the N-methyl derivative. This subtly shifts its physicochemical space further from fragment-like towards lead-like criteria [1].

Drug-likeness Molecular property Lead optimization

Topological Polar Surface Area (TPSA) Contribution to Solubility Profile

The target compound has a computed TPSA of 67.4 Ų, which is 4.1 Ų higher than the N-methyl analog's TPSA of 63.3 Ų [1]. The methoxyethyl group's additional oxygen contributes to this increase, which is directly correlated with improved aqueous solubility within structurally related series.

Solubility Polar surface area Formulation

Primary Application Scenarios for 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide


Medicinal Chemistry Lead Expansion Around P2X4 Antagonist Motifs

Based on its presence in the patent landscape for substituted N-phenylacetamides as P2X4 receptor antagonists [1], this compound is ideally procured as an advanced intermediate or screening candidate for teams aiming to explore SAR around the terminal amide. Its enhanced TPSA and modified logP, compared to simple N-methyl prototypes, make it a rational building block for probing solubility and permeability within a focused library [2].

Biochemical Assay Development Requiring Defined Solubility Properties

The quantifiably higher TPSA (67.4 Ų) and additional hydrogen bond acceptor capacity of this compound, relative to the N-methyl analog [2], directly support its preferential selection in assay formats where maintaining compound solubility at higher tested concentrations (e.g., >10 µM) is critical for reliable dose-response curve generation.

Fragment-to-Lead Chemistry with Ether Functionality

For programs progressing from low molecular weight fragments, this compound serves as a pre-built elaboration that introduces an ether-containing side chain. The 44 Da molecular weight increase over the fragment-like N-methyl derivative [2] provides a step towards lead-likeness without requiring additional synthetic steps, enabling faster SAR cycles.

Comparative Library Screening for CNS Drug Discovery

The compound's computed lipophilicity (XLogP3 = 1.9) falls within the optimal range for CNS drug candidates, whereas the N-methyl analog (XLogP3 = 1.5) is slightly lower [2]. This quantifiable difference, although derived from computation, supports the procurement of the methoxyethyl variant for screening in CNS target panels where moderate lipophilicity is correlated with blood-brain barrier penetration.

Quote Request

Request a Quote for 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-(2-methoxyethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.